molecular formula C16H24N2O B8490626 4-[4-(4-morpholinyl)cyclohexyl]Benzenamine

4-[4-(4-morpholinyl)cyclohexyl]Benzenamine

Cat. No.: B8490626
M. Wt: 260.37 g/mol
InChI Key: OBFZRACIMQDXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-morpholinyl)cyclohexyl]Benzenamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties. This compound features a morpholine ring attached to a cyclohexyl group, which is further connected to a phenylamine moiety. The presence of these functional groups imparts distinct chemical and biological characteristics to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-morpholinyl)cyclohexyl]Benzenamine typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl intermediate, which can be achieved through the hydrogenation of cyclohexene in the presence of a suitable catalyst.

    Attachment of the Morpholine Ring: The cyclohexyl intermediate is then reacted with morpholine under controlled conditions to form the morpholinyl-cyclohexyl derivative.

    Introduction of the Phenylamine Group: The final step involves the coupling of the morpholinyl-cyclohexyl derivative with a phenylamine precursor using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-morpholinyl)cyclohexyl]Benzenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The phenylamine moiety can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the phenylamine moiety.

Scientific Research Applications

4-[4-(4-morpholinyl)cyclohexyl]Benzenamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-morpholinyl)cyclohexyl]Benzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Morpholin-4-yl-cyclohexyl)-methanol: A similar compound with a hydroxyl group instead of an amine group.

    6-Fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine: A compound with a quinazoline ring and a fluorine atom.

Uniqueness

4-[4-(4-morpholinyl)cyclohexyl]Benzenamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

4-(4-morpholin-4-ylcyclohexyl)aniline

InChI

InChI=1S/C16H24N2O/c17-15-5-1-13(2-6-15)14-3-7-16(8-4-14)18-9-11-19-12-10-18/h1-2,5-6,14,16H,3-4,7-12,17H2

InChI Key

OBFZRACIMQDXNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)N)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.